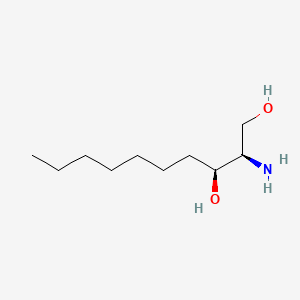
Dehydroessigsäure
Übersicht
Beschreibung
Dehydroacetic acid is an organic compound classified as a pyrone derivative. It is an odorless, colorless to white crystalline powder that is almost insoluble in water but moderately soluble in most organic solvents . This compound has several industrial applications, including its use as a preservative, fungicide, and bactericide .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Dehydroacetic acid (DHAA) is an organic compound that has several industrial applications . It is primarily used as a fungicide and bactericide . The primary targets of DHAA are therefore fungi and bacteria, where it acts to inhibit their growth .
Mode of Action
The mode of action of DHAA is related to its ability to disrupt the normal functioning of microbial cells. It has been suggested that DHAA exerts its antimicrobial effects through the chelation of calcium and the permeabilization of the fungal cell plasma membrane, leading to oxidative stress .
Biochemical Pathways
It has been suggested that dhaa may interfere with the polyketide pathway . This pathway is involved in the biosynthesis of a wide range of secondary metabolites in various organisms, including fungi and bacteria . Disruption of this pathway could potentially lead to a decrease in the production of these metabolites, affecting the growth and survival of the microorganisms.
Pharmacokinetics
A study on a novel pogostone analogue, dha-10, synthesized with dhaa as the starting material, showed that dha-10 was eliminated rapidly in rat plasma with half-lives of approximately 339 ± 05 hours after single oral doses . The oral bioavailability of DHA-10 was 69.09 ± 3.9%
Result of Action
The molecular and cellular effects of DHAA’s action primarily involve the disruption of normal microbial cell functioning. By chelating calcium and permeabilizing the cell plasma membrane, DHAA induces oxidative stress in the microbial cells . This can lead to cell death, thereby inhibiting the growth of the microorganisms.
Action Environment
The efficacy and stability of DHAA can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of DHAA . Additionally, the presence of other substances, such as cosmetic preservatives, can also influence the dynamics of the skin resident microflora, potentially affecting the action of DHAA . Furthermore, the frequency of use of both Sodium Dehydroacetate and Dehydroacetic Acid have significantly increased according to 2023 FDA VCRP data .
Biochemische Analyse
Biochemical Properties
Dehydroacetic acid plays a significant role in biochemical reactions, particularly as an antimicrobial agent. It interacts with various enzymes and proteins, inhibiting their activity to prevent the growth of fungi and bacteria. For instance, dehydroacetic acid can inhibit the activity of enzymes involved in the synthesis of cell wall components in microorganisms, thereby exerting its antimicrobial effects . Additionally, it can interact with proteins by forming complexes that disrupt their normal function, further contributing to its preservative properties .
Cellular Effects
Dehydroacetic acid influences various cellular processes, primarily by inhibiting microbial growth. In cells, it can affect cell signaling pathways and gene expression related to stress responses and antimicrobial resistance. For example, dehydroacetic acid can induce the expression of genes involved in detoxification processes, helping cells to mitigate its effects . It also impacts cellular metabolism by interfering with the normal function of metabolic enzymes, leading to reduced energy production and growth inhibition in microorganisms .
Molecular Mechanism
At the molecular level, dehydroacetic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Dehydroacetic acid also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses and antimicrobial resistance . Additionally, it can cause structural changes in proteins, disrupting their normal function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dehydroacetic acid can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Over time, its antimicrobial efficacy may decrease due to degradation or interaction with other compounds in the environment . Long-term exposure to dehydroacetic acid in in vitro or in vivo studies has shown that it can lead to adaptive responses in microorganisms, such as the development of resistance mechanisms .
Dosage Effects in Animal Models
The effects of dehydroacetic acid vary with different dosages in animal models. At low doses, it is generally well-tolerated and effective as an antimicrobial agent. At high doses, dehydroacetic acid can cause toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the accumulation of toxic metabolites . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
Dehydroacetic acid is involved in several metabolic pathways, primarily related to its degradation and detoxification. It interacts with enzymes such as cytochrome P450 oxidases, which catalyze its oxidation to less toxic metabolites. These metabolites can then be further processed and excreted from the body . The compound can also affect metabolic flux by inhibiting key enzymes in central metabolic pathways, leading to altered levels of metabolites and reduced cellular energy production .
Transport and Distribution
Within cells and tissues, dehydroacetic acid is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The distribution of dehydroacetic acid can be influenced by factors such as pH, temperature, and the presence of other compounds .
Subcellular Localization
Dehydroacetic acid is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on cellular metabolism and protein function . The subcellular localization of dehydroacetic acid can also affect its activity and stability, influencing its overall efficacy as an antimicrobial agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dehydroacetic acid is primarily prepared by the base-catalyzed dimerization of diketene . Commonly used organic bases for this reaction include imidazole, DABCO, and pyridine . The reaction involves the formation of a dimer from diketene under basic conditions, resulting in the production of dehydroacetic acid.
Industrial Production Methods: In industrial settings, dehydroacetic acid is synthesized using similar base-catalyzed dimerization methods. The process involves the use of diketene and a suitable base catalyst, followed by purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Dehydroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation reactions to form Schiff bases and other derivatives .
Common Reagents and Conditions:
Oxidation: Dehydroacetic acid can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Condensation: Condensation reactions with amines can form Schiff bases, which are useful in various applications.
Major Products Formed:
Oxidation: Oxidized derivatives of dehydroacetic acid.
Reduction: Reduced forms of dehydroacetic acid.
Substitution: Substituted derivatives with various functional groups.
Condensation: Schiff bases and other condensation products.
Vergleich Mit ähnlichen Verbindungen
Sorbic Acid: Another preservative with antimicrobial properties, commonly used in food and cosmetics.
Benzoic Acid: A naturally occurring compound with antimicrobial properties, used as a preservative in acidic food products.
Methylparaben: An ester of p-hydroxybenzoic acid, used as a preservative in pharmaceuticals, cosmetics, and food products.
Comparison: Dehydroacetic acid is unique in its dual reactivity, featuring both nucleophilic and electrophilic centers. This allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications . Unlike some other preservatives, dehydroacetic acid is effective at low concentrations and has a broad spectrum of antimicrobial activity .
Eigenschaften
IUPAC Name |
3-acetyl-6-methylpyran-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRHXDWITVMQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020014 | |
| Record name | Dehydroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless odorless solid; Highly reactive; [Hawley] White to cream-colored solid; [Merck Index] White odorless powder; [MSDSonline] | |
| Record name | 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dehydroacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4673 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
269.9 °C @ 760 MM HG | |
| Record name | DEHYDROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
157 °C; 315 °F (OPEN CUP) | |
| Record name | DEHYDROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
(WT/WT) 22% IN ACETONE, 18% IN BENZENE, 5% IN METHANOL, 3% IN USP ETHANOL, 3% IN CARBON TETRACHLORIDE, 5% IN ETHER, 0.7% IN N-HEPTANE, LESS THAN 0.1% IN GLYCEROL, 1.6% IN OLIVE OIL, 1.7% IN PROPYLENE GLYCOL, LESS THAN 0.1% IN WATER AT 25 °C, SOL IN ALKALIES, water solubility = 690 mg/l @ 25 °C | |
| Record name | DEHYDROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.8 (AIR= 1) | |
| Record name | DEHYDROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.9 MM HG AT 100 °C | |
| Record name | DEHYDROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM WATER, RHOMBIC NEEDLES OR PRISMS FROM ALCOHOL, WHITE TO CREAM CRYSTALLINE POWDER, COLORLESS POWDER, Colorless crystals | |
CAS No. |
520-45-6, 16807-48-0 | |
| Record name | 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroacetic acid [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016807480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEHYDROACETIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DEHYDROACETIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dehydroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
109-111 °C (SUBLIMES) | |
| Record name | DEHYDROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid](/img/structure/B1670114.png)











